molecular formula C10H7NO3S B11886258 3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- CAS No. 653570-18-4

3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto-

Katalognummer: B11886258
CAS-Nummer: 653570-18-4
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: XIDCVTAEIFXXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are significant due to their structural complexity and biological activity, making them valuable in drug discovery and other scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which introduces formyl groups into the quinoline ring. This is followed by oxidation and subsequent functional group transformations to introduce the hydroxy and mercapto groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxyquinoline-4-carboxylic acid
  • 7-Chloro-4-hydroxyquinoline
  • 8-Hydroxyquinoline

Uniqueness

3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto- is unique due to the presence of both hydroxy and mercapto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer

653570-18-4

Molekularformel

C10H7NO3S

Molekulargewicht

221.23 g/mol

IUPAC-Name

4-oxo-8-sulfanyl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO3S/c12-9-5-2-1-3-7(15)8(5)11-4-6(9)10(13)14/h1-4,15H,(H,11,12)(H,13,14)

InChI-Schlüssel

XIDCVTAEIFXXHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S)NC=C(C2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.